Cyclothialidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Cyclothialidine Discovery and Isolation from Streptomyces filipinensis

Executive Summary

Cyclothialidine represents a potent DNA gyrase inhibitor isolated from the actinobacterium Streptomyces filipinensis NR0484. This novel antibacterial compound belongs to a structurally unique class of natural products characterized by a 12-membered lactone ring integrated into a pentapeptide chain. First characterized in the 1990s, this compound demonstrates exceptional enzymatic inhibition of DNA gyrase, with an IC₅₀ of 0.03 µg/mL against Escherichia coli DNA gyrase—significantly more potent than reference compounds like novobiocin (0.06 µg/mL) and ciprofloxacin (0.88 µg/mL). Despite its remarkable enzymatic inhibition, this compound exhibits limited antibacterial spectrum due to poor cellular penetration, restricting its natural activity primarily to Eubacterium species. This comprehensive technical guide details the discovery, isolation methodology, biological characterization, and significance of this compound as a promising lead compound for novel antibacterial agents, particularly relevant in addressing the growing challenge of antimicrobial resistance [1] [2] [3].

Discovery and Significance

The discovery of this compound emerged from systematic screening of Streptomyces species, renowned for their capacity to produce biologically active secondary metabolites. The producing strain, Streptomyces filipinensis NR0484, was found to synthesize this structurally unique compound during fermentation processes. Initial biological screening identified this compound as a potent inhibitor of bacterial DNA replication, specifically targeting DNA gyrase—an essential bacterial enzyme absent in mammalian systems, making it an attractive antibacterial target with potential for selective toxicity [1] [3].

This compound's significance stems from its distinct mechanism of action and structural novelty. Unlike fluoroquinolones that trap DNA gyrase in a cleavage complex with DNA, this compound operates through ATPase competitive inhibition, preventing the energy transduction necessary for the DNA supercoiling reaction. This mechanism parallels that of aminocoumarins (e.g., novobiocin) but with markedly enhanced potency. Structurally, this compound belongs to a previously unrecognized class of natural products, providing a novel chemical scaffold for structure-activity relationship studies and medicinal chemistry optimization. These characteristics positioned this compound as an invaluable lead compound for rational drug design aimed at developing new antibacterial agents with activity against resistant pathogens [1] [4].

Biological Activity and Characterization

Enzyme Inhibition Potency

The primary biological activity of this compound involves potent inhibition of DNA gyrase, validated through in vitro supercoiling assays. Researchers conducted comprehensive comparative analyses against established DNA gyrase inhibitors, with results demonstrating this compound's superior inhibitory capacity [1] [2].

Table 1: Comparative Inhibitory Concentrations (IC₅₀) of DNA Gyrase Inhibitors

| Compound | IC₅₀ (μg/mL) | Class | Mechanism |

|---|---|---|---|

| This compound | 0.03 | Lactone-peptide hybrid | ATPase inhibition |

| Novobiocin | 0.06 | Aminocoumarin | ATPase inhibition |

| Coumermycin A1 | 0.06 | Aminocoumarin | ATPase inhibition |

| Norfloxacin | 0.66 | Fluoroquinolone | Cleavage complex stabilization |

| Ciprofloxacin | 0.88 | Fluoroquinolone | Cleavage complex stabilization |

| Nalidixic acid | 26.00 | Quinolone | Cleavage complex stabilization |

Beyond its exceptional potency against E. coli DNA gyrase, this compound demonstrated broad enzymatic inhibition across gram-positive bacterial DNA gyrases, indicating non-specificity toward a particular bacterial homolog of the target enzyme. Furthermore, the compound inhibited in vitro DNA replication directed from the oriC origin in E. coli, confirming its interference with this essential bacterial process at the enzymatic level [1] [2].

Whole-Cell Antibacterial Activity

Despite its remarkable enzyme inhibition potency, this compound displays limited antibacterial spectrum in whole-cell assays. Among various bacterial species tested, only Eubacterium species demonstrated susceptibility to this compound's antibacterial effects. This restricted activity profile is attributed to poor cellular penetration in most bacterial species, preventing the compound from reaching its intracellular target in effective concentrations. This phenomenon highlights the critical distinction between enzymatic inhibition and antibacterial activity, wherein cellular access barriers often limit compound efficacy [1] [2].

The observation that this compound inhibits Eubacterium species confirms that the compound can penetrate certain bacterial cellular membranes and exert its antibacterial effect through DNA gyrase inhibition intracellularly. This selective penetration provides insights for drug delivery optimization strategies aimed at improving compound access to intracellular targets in other bacterial pathogens [1].

Isolation and Purification Protocol

Fermentation and Initial Processing

The isolation of this compound begins with fermentation culture of Streptomyces filipinensis NR0484 under controlled conditions to optimize compound production. Following fermentation, the culture broth undergoes separation from biomass through filtration or centrifugation. The initial capture step employs charcoal adsorption, where this compound binds to activated charcoal, facilitating concentration from the aqueous culture medium [3].

The subsequent desorption process elutes this compound from the charcoal using appropriate organic solvents, yielding a crude extract containing the target compound alongside other metabolites. This crude material is then subjected to sequential chromatography using a combination of resin-based separation techniques, as visualized in the following workflow:

Figure 1: this compound isolation and purification workflow from Streptomyces filipinensis culture

Chromatographic Purification Steps

The purification process employs a series of chromatographic techniques with progressively higher resolution:

Diaion HP-21 Chromatography: This synthetic adsorbent resin provides initial fractionation based on hydrophobicity, effectively concentrating this compound while removing polar impurities [3].

Amberlite CG-50 Chromatography: A weak cation-exchange resin that exploits charge characteristics for separation, further purifying this compound from closely related metabolites [3].

DEAE Toyopearl Chromatography: Utilizing diethylaminoethyl functional groups on a hydrophilic polymer base, this anion-exchange chromatography step separates compounds based on ionic interactions, significantly enhancing purity [3].

Toyopearl HW-40 SF Chromatography: The final purification step employs size exclusion chromatography with this hydroxylic synthetic polymer resin, effectively separating this compound from remaining impurities based on molecular size differences [3].

Throughout this multi-step process, fraction monitoring is essential, typically using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound. The final output is high-purity this compound suitable for structural characterization and biological evaluation. The successful implementation of this protocol yields crystalline this compound, enabling comprehensive structural elucidation and biological studies [3].

Structural Characteristics

This compound possesses a novel molecular architecture that defines it as the prototype of a new class of natural products. The compound's core structure consists of a 12-membered lactone ring uniquely integrated into a pentapeptide chain, creating a compact, hybrid scaffold. This structural configuration was determined through comprehensive analytical approaches, including amino acid analysis of hydrolysates and extensive 2D-NMR experiments, which elucidated the connectivity and stereochemistry of the constituent atoms [3].

The lactone-peptide hybrid structure of this compound represents a distinct chemotype among DNA gyrase inhibitors, differing significantly from other classes such as aminocoumarins, fluoroquinolones, and simocyclinones. This structural novelty provides valuable insights for molecular design strategies aimed at developing new antibacterial agents that circumvent existing resistance mechanisms. The absolute stereochemistry of this compound was further confirmed through chiral HPLC analysis of compound hydrolysates, completing the comprehensive structural characterization [5] [3].

The discovery of this compound analogs—cyclothialidines B, C, D, and E—from additional Streptomyces strains (NR 0659, NR 0660, NR 0661, and NR 0662) indicates natural variation within this structural class. Among these, cyclothialidines B, D, and E were identified as novel potent inhibitors of DNA gyrase, demonstrating the structural plasticity and potential for optimization within this compound family [5].

Biosynthetic and Ecological Context

Streptomyces filipinensis as a Producing Strain

Streptomyces filipinensis represents a genetically versatile actinobacterium with demonstrated capacity for producing multiple bioactive secondary metabolites. Beyond this compound, this species is the industrial producer of filipin complex—a mixture of pentaene macrolide antifungal compounds including filipins I-IV. The co-production of structurally distinct bioactive metabolites by a single strain highlights the metabolic richness of Streptomyces species and their extensive biosynthetic capabilities [6].

Genetic studies of S. filipinensis have identified specific biosynthetic gene clusters responsible for secondary metabolite production. The filipin gene cluster includes polyketide synthases, cytochrome P450 monooxygenases, and regulatory elements that coordinate the complex biosynthesis of filipin compounds. While the specific gene cluster for this compound biosynthesis remains uncharacterized, the genetic tractability of S. filipinensis provides opportunities for future manipulation to enhance this compound production or generate novel analogs [6].

Ecological Distribution and Isolation Optimization

Streptomyces species inhabit diverse soil environments worldwide, with their distribution influenced by environmental factors. Recent studies demonstrate that isolation efficiency can be significantly improved through modified techniques, including soil sample pretreatment with calcium carbonate and selective isolation using starch casein agar supplemented with nystatin (50 μg/mL) and ampicillin (5 μg/mL) to suppress contaminating fungi and bacteria [7].

Table 2: Streptomyces Isolation Efficiency from Different Soil Habitats

| Soil Habitat | Soil pH | Soil Temperature (°C) | Total Streptomyces Count (CFU/g of soil) | Number of Streptomyces Isolates |

|---|---|---|---|---|

| Dumpsite | 6.7 | 31.4 | 7.0 × 10⁶ | 35 |

| Riverside | 4.9 | 30.4 | 4.6 × 10⁶ | 23 |

| Garden | 6.7 | 31.8 | 4.0 × 10⁶ | 20 |

| Grassland | 5.8 | 32.4 | 2.8 × 10⁶ | 14 |

| Forest | 7.1 | 32.6 | 2.2 × 10⁶ | 11 |

Ecological studies reveal that Streptomyces abundance varies significantly across habitats, with higher isolation rates from slightly acidic to alkaline soils (pH 6.7-7.1) at elevated temperatures (29-33°C) and higher altitudes. These optimal conditions inform strategic sampling approaches for discovering novel Streptomyces strains producing bioactive metabolites like this compound [7].

Research Applications and Future Directions

Lead Compound for Antibacterial Development

This compound serves as a valuable structural template for designing novel antibacterial agents, particularly given its potent inhibition of DNA gyrase—a validated antibacterial target. Structure-activity relationship studies focusing on this compound analogs aim to enhance cellular penetration while maintaining potent enzyme inhibition, potentially expanding the compound's narrow antibacterial spectrum [1] [4].

The accelerated discovery of novel antibacterial classes has stagnated in recent decades, with no successful discoveries of novel agents since 1987. This discovery void underscores the critical importance of exploring unconventional chemical scaffolds like this compound to address the growing crisis of antimicrobial resistance. Natural products, particularly those from underexplored Streptomyces strains, remain essential sources of novel bioactive compounds with potential therapeutic applications [8].

Exploration of Streptomyces Diversity

Recent evidence demonstrates substantial intraspecies heterogeneity in antibiotic production among Streptomyces strains, even those with near-identical genetic backgrounds. Studies of Philippine marine sediment-derived Streptomyces isolates revealed that closely related strains exhibit varying antibiotic activities despite phylogenetic proximity, suggesting that functional trait variation is common within species [9].

This strain-level diversity highlights the importance of multiple strain analysis in drug discovery programs, as individual isolates within a species may produce distinct secondary metabolite profiles with unique biological activities. The exploration of diverse ecological niches, including marine sediments, provides access to previously untapped microbial diversity with potential for discovering novel bioactive compounds like this compound [9].

Analytical Methodologies for Compound Characterization

Advanced analytical techniques play crucial roles in characterizing this compound and related compounds. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) enables sensitive detection, identification, and quantitation of metabolites in complex biological matrices. These methodologies facilitate the identification of novel this compound analogs and the optimization of production and purification processes [10].

The structural characterization of this compound exemplifies the integration of traditional purification techniques with modern analytical technologies—an approach essential for future natural product discovery efforts. As analytical capabilities continue advancing, previously undetectable minor metabolites may reveal additional bioactive compounds with therapeutic potential [3] [10].

Conclusion

This compound represents a structurally unique and biologically potent DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484. Despite its limited natural antibacterial spectrum, the compound's exceptional enzymatic inhibition potency and novel mechanism of action position it as a valuable lead structure for developing new antibacterial agents. The comprehensive isolation methodology, structural elucidation, and biological characterization of this compound provide a foundation for future medicinal chemistry efforts aimed at optimizing its pharmacological properties.

References

- 1. Biological characterization of this compound, a new DNA ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a new DNA ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel DNA Gyrase Inhibitor. II. Isolation ... [pubmed.ncbi.nlm.nih.gov]

- 4. DNA gyrase inhibitors: Progress and synthesis of potent ... [sciencedirect.com]

- 5. This compound Analogs, Novel DNA Gyrase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of filipin tailoring genes from Streptomyces ... [microbialcellfactories.biomedcentral.com]

- 7. Enhanced Isolation of Streptomyces from Different Soil ... [pmc.ncbi.nlm.nih.gov]

- 8. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple strain analysis of Streptomyces species from ... [nature.com]

- 10. High-performance liquid chromatography–tandem mass ... [pmc.ncbi.nlm.nih.gov]

what is the mechanism of action of cyclothialidine

Detailed Mechanism of Action

Cyclothialidine specifically targets the DNA supercoiling reaction catalyzed by DNA gyrase.

- ATP-Dependent Inhibition: The inhibitory effect of this compound on DNA supercoiling is competitively antagonized by ATP. Increasing ATP concentrations from 0.5 mM to 5 mM resulted in an 11-fold reduction in this compound's inhibitory activity [1].

- Direct ATPase Inhibition: this compound competitively inhibits the ATPase activity of DNA gyrase, with a very low inhibition constant ((K_i)) of 6 nM [1].

- Binding Site Evidence: The binding of radiolabeled this compound to the E. coli DNA gyrase was inhibited by ATP and the known GyrB inhibitor novobiocin, but not by the GyrA-targeting drug ofloxacin [1].

This evidence confirms that this compound acts by directly binding to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and stalling the enzyme's catalytic cycle.

Structural Insights and Analogs

The unique structure of this compound, featuring a 12-membered lactone ring integrated into a pentapeptide chain, defines its activity and limitations [2]. Several natural analogs (Cyclothialidines B, C, D, and E) have also been isolated from other Streptomycete strains [3].

The pentapeptide-linked, 12-membered lactone core is the minimal structural prerequisite for potent DNA gyrase inhibition [4]. Researchers successfully developed synthetic "seco-cyclothialidines" (compounds with an open chain instead of the lactone ring) that maintained target activity, with the (R)-enantiomer being essential for function [5].

Antibacterial Activity and Drug Development

While this compound is one of the most potent DNA gyrase inhibitors known in vitro, its activity against whole bacterial cells is limited due to poor penetration of the bacterial cell envelope [4] [2].

Medicinal chemistry efforts created synthetic analogs with improved ability to penetrate bacterial cells. The most successful compounds were 14-membered lactones which exhibited excellent and broad-spectrum in vitro activity against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and were effective against strains resistant to clinically used drugs [4]. Optimizing pharmacokinetics and reducing lipophilicity led to identification of congeners that showed efficacy in animal infection models [4].

Experimental Protocols for Characterizing the Mechanism

Key experimental methodologies used to elucidate this compound's mechanism include:

- DNA Supercoiling Inhibition Assay: This standard assay measures the conversion of relaxed DNA to a supercoiled state by DNA gyrase. This compound's potency is expressed as its IC50 (half-maximal inhibitory concentration), which is 0.03 µg/mL for E. coli DNA gyrase [2].

- ATPase Activity Assay: The ATPase activity of DNA gyrase is measured by detecting the release of inorganic phosphate. This compound competitively inhibits this activity [1].

- Drug Binding Studies: Radiolabeled this compound was used in direct binding experiments. The competitive binding assay showed that ATP and novobiocin, but not ofloxacin, could disrupt its binding to the enzyme [1].

Comparative Inhibitor Potency

This table compares the in vitro potency of this compound with other DNA gyrase inhibitors in the DNA supercoiling assay [2]:

| DNA Gyrase Inhibitor | IC50 (µg/mL) in E. coli Supercoiling Assay |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

Visualizing the Mechanism

The following diagram illustrates the established mechanism of action of this compound.

This compound acts as a direct competitive inhibitor at the ATP-binding site of the GyrB subunit, preventing ATP hydrolysis and subsequent DNA supercoiling.

References

- 1. Mechanism of inhibition of DNA gyrase by this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a new DNA ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Analogs, Novel DNA Gyrase Inhibitors [jstage.jst.go.jp]

- 4. New antibacterial agents derived from the DNA gyrase ... [pubmed.ncbi.nlm.nih.gov]

- 5. seco-Cyclothialidines: new concise synthesis, inhibitory ... [pubmed.ncbi.nlm.nih.gov]

cyclothialidine DNA gyrase B subunit inhibition

Mechanism of Inhibition and Binding

Cyclothialidine specifically targets the GyrB subunit of DNA gyrase. Its primary mechanism is the competitive inhibition of the ATPase activity essential for the enzyme's supercoiling function [1]. The binding site overlaps with those of ATP and coumarin antibiotics like novobiocin, but its precise interaction point is distinct, as evidenced by its activity against some novobiocin-resistant gyrase strains [1] [2].

Key aspects of its binding mechanism include:

- Target Subunit: this compound binds directly to the 43-kDa N-terminal fragment of the GyrB subunit [2].

- Binding Affinity Dependency: The binding affinity of this compound increases with the assembly of the gyrase complex, following the order:

B subunit → A₂B₂ tetramer → (A₂B₂)·DNA complex. This suggests that the binding site undergoes a conformational change during complex assembly [2]. - ATP Antagonism: The inhibitory effect of this compound on the DNA supercoiling reaction is antagonized by ATP. Increasing ATP concentration from 0.5 mM to 5 mM can reduce its inhibitory activity by approximately 11-fold [1].

The diagram below illustrates the conformational change in the GyrB subunit induced by this compound binding and its subsequent effect.

Diagram 1: Mechanism of this compound inhibition, showing complex assembly and competitive ATPase inhibition.

Quantitative Data on Inhibition

The table below summarizes key quantitative data from biochemical studies on this compound's inhibition of DNA gyrase.

| Parameter | Value | Experimental Context | Citation |

|---|---|---|---|

| Kᵢ (ATPase Inhibition) | 6 nM | Competitive inhibition of E. coli DNA gyrase ATPase activity. | [1] |

| IC₅₀ Reduction with ATP | 11-fold decrease | Reduction in inhibitory activity when ATP increased from 0.5 mM to 5 mM. | [1] |

| Binding Affinity | Increases with complex assembly | B subunit < A₂B₂ tetramer < (A₂B₂)·DNA complex (based on Scatchard analysis). | [2] |

| Effect on Linear DNA | No effect at 100 μg/mL | No decrease in linear DNA, unlike quinolones. | [1] |

| Activity vs. Novobiocin-Resistant Gyrase | Active | Suggests a distinct but overlapping binding site from novobiocin. | [1] |

Key Experimental Protocols and Data Interpretation

To study this compound's effects, several key experimental approaches are used. The workflow for a binding and inhibition assay is outlined below.

Diagram 2: Core workflow for assessing this compound binding and enzymatic inhibition.

Here are the detailed methodologies for the key assays referenced in the diagrams and tables:

ATPase Inhibition Assay [1] [3]

- Principle: A coupled enzyme system using pyruvate kinase and lactate dehydrogenase continuously measures ATP hydrolysis by the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

- Protocol:

- Prepare recombinant DNA gyrase in a suitable reaction buffer.

- Add the coupled enzyme system, phosphoenolpyruvate, NADH, and varying concentrations of ATP.

- Initiate the reaction with the addition of this compound.

- Continuously monitor the absorbance at 340 nm to determine the rate of ATP hydrolysis.

- Calculate kinetic parameters (Kₘ, Vₘₐₓ) and determine the inhibition constant (Kᵢ) by analyzing rate data at different this compound concentrations.

- Data Interpretation: A competitive inhibitor like this compound will increase the apparent Kₘ for ATP without changing Vₘₐₓ. The Kᵢ value quantifies binding affinity to the enzyme.

Radioligand Binding Studies with [¹⁴C]Benzoyl-Cyclothialidine [1] [2]

- Principle: This assay directly measures the binding of the labeled inhibitor to different states of the gyrase complex.

- Protocol:

- Incubate a fixed concentration of [¹⁴C]benzoyl-cyclothialidine with various gyrase complexes: the isolated GyrB subunit, the A₂B₂ tetramer, or the full (A₂B₂)·DNA complex.

- Separate the protein-bound radioligand from the free ligand (e.g., using size-exclusion chromatography or filtration).

- Measure the radioactivity in the bound fraction.

- Perform Scatchard analysis on the binding data to determine the dissociation constant (K_d) and the number of binding sites.

- For competition experiments, include unlabeled competitors like ATP or novobiocin.

- Data Interpretation: A steeper slope in the Scatchard plot indicates higher binding affinity. If competitors like ATP reduce bound radioligand, it confirms overlapping binding sites.

DNA Supercoiling Inhibition Assay [1]

- Principle: This functional assay measures the enzyme's ability to convert relaxed plasmid DNA into a supercoiled form.

- Protocol:

- Incubate relaxed plasmid DNA with DNA gyrase in a supercoiling reaction buffer containing ATP.

- Add varying concentrations of this compound.

- Stop the reaction and analyze the DNA products using agarose gel electrophoresis.

- Visualize the DNA bands (relaxed vs. supercoiled) under UV light after ethidium bromide staining.

- Data Interpretation: Loss of the supercoiled DNA band and/or accumulation of the relaxed DNA band indicates inhibition. The antagonism of this inhibition by increasing ATP concentrations is a key diagnostic feature of an ATP-competitive inhibitor like this compound.

Discussion for Researchers

This compound represents a distinct chemotype from the classic coumarin antibiotics. Its ability to inhibit novobiocin-resistant enzymes [1] makes it a valuable tool for exploring novel binding pockets and resistance mechanisms. Furthermore, its binding profile, which is enhanced by the full gyrase-DNA complex [2], suggests it could have high selectivity for the specific conformational state of the enzyme during its catalytic cycle.

References

Streptomyces filipinensis NR0484 fermentation

Streptomyces filipinensis: An Overview

Streptomyces filipinensis is a filamentous, Gram-positive bacterium known for producing several bioactive compounds [1]. Key characteristics include:

| Feature | Description |

|---|---|

| Taxonomy | Phylum: Actinomycetota; Class: Actinomycetes; Order: Kitasatosporales; Family: Streptomycetaceae [2] |

| Status | The type strain is designated as 114-8 (DSMZ accessions available) [2] |

| Isolation Source | Soil [2] |

| Optimal Growth Temp | 28 °C [2] |

| Oxygen Requirement | Aerobic to obligate aerobe [2] |

| Notable Bioactive Compounds | Filipin (a polyene macrolide antifungal) [3] [4], Cyclothialidine (a novel DNA gyrase inhibitor) [5] |

Fermentation & Production Protocols

Successful fermentation requires careful control of conditions to maximize yield. Below is a summary of key parameters and protocols.

| Aspect | Protocol & Key Parameters | Rationale & Notes |

|---|

| General Fermentation Setup | Culture Medium: Modified Bennett's broth is effective for metabolite production [6]. Scale & Conditions: 6 L culture; 7 days incubation at 28°C with agitation at 180 rpm [6]. | This setup supports good biomass and secondary metabolite production. | | Metabolite Extraction | Adsorption: Add Diaion HP-20 resin (3 g/50 mL) directly to culture broth and incubate overnight [6]. Elution: Separate resin, submerge in 100% methanol (3 × 500 mL) for 24 hours [6]. Concentration: Combine methanol extracts and concentrate under reduced pressure [6]. | Solid-phase adsorption simplifies separation and improves recovery of non-polar metabolites. | | Purification & Analysis | Initial Fractionation: Use Solid-Phase Extraction (SPE) with Strata C18-E cartridges [6]. Final Purification: Employ semi-preparative reversed-phase HPLC [6]. Metabolite Identification: Use HR-ESIMS and NMR spectroscopy for structural characterization [6] [4]. | GNPS Molecular Networking can assist in dereplication and targeted isolation of novel compounds [6]. |

Critical Factors for Process Optimization

Several factors are crucial for optimizing the production of target compounds.

| Factor | Effect & Optimization Strategy |

|---|

| Phosphate Regulation | Profound Impact: Phosphate concentrations as low as 2.5 mM can completely repress filipin biosynthesis [7]. Genetic Insight: This repression is mediated by the PhoP protein. Deleting the phoP or phoRP genes significantly increases filipin production and reduces phosphate-mediated repression [7]. | | Genetic Engineering for Derivative Production | Tailoring Enzymes: Two cytochrome P450 monooxygenases, FilC and FilD, are responsible for hydroxylating the filipin core at C26 and C1', respectively [3] [8]. Alternative Biosynthetic Routes: Gene deletion mutants (e.g., ΔfilC, ΔfilD) can be used to overproduce specific filipin intermediates (Filipin I, Filipin II, 1'-hydroxyfilipin I) at high yield [3] [4]. Some intermediates show improved biological activity and reduced toxicity [4]. |

The regulatory network controlling antibiotic production and differentiation in S. filipinensis involves key pathways, which can be visualized as follows:

Regulatory influence of PhoP on antibiotic production and development.

Key Takeaways for Researchers

- Start with a Defined System: Begin fermentation experiments using the Modified Bennett's broth protocol at 28°C to establish a baseline [6].

- Control Phosphate Meticulously: To induce antibiotic production, maintain phosphate levels well below 2.5 mM. Consider using low-phosphate media [7].

- Leverage Genetic Tools: Utilize targeted gene deletions in the filipin cluster (e.g., filC, filD) to produce novel derivatives with potentially improved therapeutic profiles [3] [4].

- Apply Advanced Analytics: Integrate HR-ESIMS and GNPS Molecular Networking early in the screening process to efficiently identify and characterize metabolites [6].

References

- 1. Plant growth promotion by streptomycetes: ecophysiology... [chembioagro.springeropen.com]

- 2. 114-8 | Type strain | BacDiveID:15140 Streptomyces filipinensis [bacdive.dsmz.de]

- 3. Functional analysis of filipin tailoring genes from Streptomyces ... [microbialcellfactories.biomedcentral.com]

- 4. Structural and Bioactivity Characterization of Filipin ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel DNA gyrase inhibitor. I. Screening, taxonomy... [pubmed.ncbi.nlm.nih.gov]

- 6. Signalling and Bioactive Metabolites from Streptomyces sp. ... [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Phosphate effect on filipin production and morphological... [scispace.com]

- 8. Functional analysis of filipin tailoring genes from ... [pmc.ncbi.nlm.nih.gov]

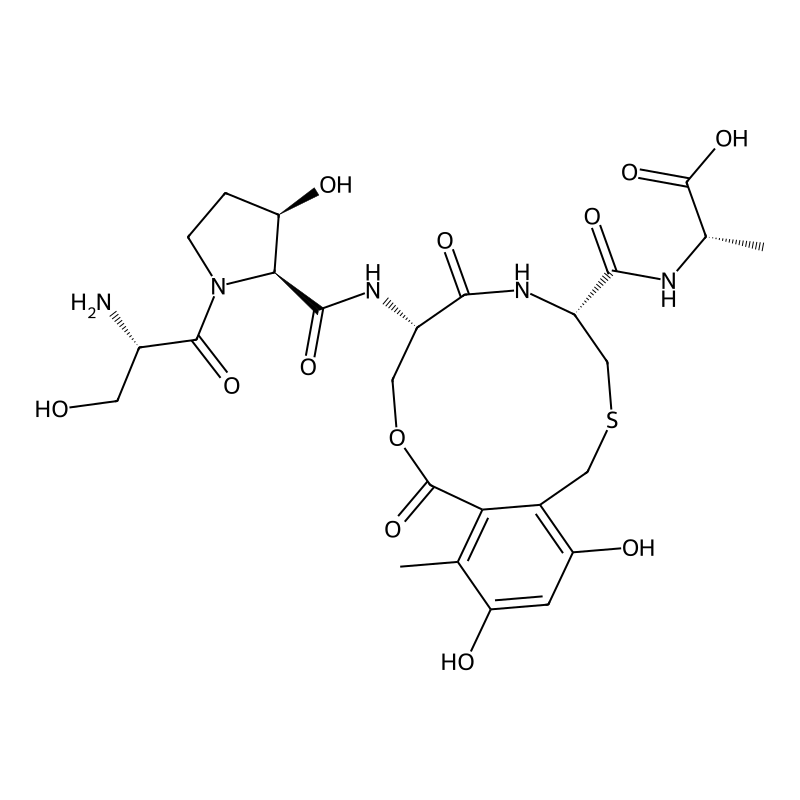

pentapeptide chain in cyclothialidine structure

Structural and Experimental Analysis

Structural and Physicochemical Properties

The unique structure of cyclothialidine is characterized by a resorcinol moiety, the macrocyclic lactone, and the pentapeptide chain. Key identifiers and properties are summarized below [1]:

| Attribute | Value / Identifier |

|---|---|

| CAS Registry No. | 147214-63-9 |

| ChEBI ID | CHEBI:29566 |

| ChEMBL Ligand | CHEMBL4286501 |

| PubChem CID | 443601 |

| Canonical SMILES | OCC(C(=O)N1CCC(C@@H]1C(=O)N[C@@H]1COC(=O)c2c(C)c(O)cc(c2CSCC@@HC(=O)NC@@HO)C)O)O)N |

| InChIKey | HMHQWJDFNVJCHA-ZPGBQQFCSA-N |

| Hydrogen Bond Donors | 9 |

| Hydrogen Bond Acceptors | 15 |

| Rotatable Bonds | 10 |

| Topological Polar Surface Area | 303.45 Ų |

| XLogP | -4.34 |

| Lipinski's Rules Broken | 2 |

Mechanism of Action and Experimental Assessment

This compound specifically targets the ATP-binding site on the B subunit (GyrB) of DNA gyrase. Binding studies using radiolabeled [¹⁴C]benzoylthis compound demonstrate that it binds to the B subunit alone, with its binding affinity increasing during the assembly of the (A₂B₂)·DNA complex. This suggests a conformational change that tightens its interaction [2]. It competes with coumarin antibiotics and ATP analogues, indicating an overlapping binding site [2] [3].

The following diagram illustrates the experimental workflow for characterizing its mechanism of action:

Experimental workflow for this compound MoA analysis

Key experimental protocols include:

- DNA Supercoiling Inhibition Assay: This primary biochemical assay measures the compound's ability to prevent gyrase from introducing superhelical turns into relaxed plasmid DNA. The reaction mixture typically contains relaxed pBR322 plasmid, purified E. coli DNA gyrase (A₂B₂ complex), and the test compound. After incubation, the DNA products are analyzed by agarose gel electrophoresis. The concentration causing 50% inhibition (IC₅₀) is calculated, with this compound exhibiting an IC₅₀ of 0.03 µg/mL [4] [3].

- Radioligand Binding Assays: These studies use [¹⁴C]benzoylthis compound to characterize the interaction directly. Protocols involve incubating the radiolabeled compound with various gyrase constructs (full B subunit, 43-kDa N-terminal fragment, A₂B₂ complex, or the full (A₂B₂)·DNA complex). Bound and free radioligand are separated, and data analyzed via Scatchard plots to determine dissociation constants (Kd) and binding stoichiometry [2].

- ATPase Activity Assay: This measures the inhibition of the ATP hydrolysis activity of DNA gyrase, confirming its effect on the GyrB subunit [3].

- Minimum Inhibitory Concentration (MIC) Testing: The compound's lack of antibacterial activity despite potent enzyme inhibition is confirmed using standard broth microdilution methods against various bacterial species, highlighting its permeability issue [4].

Analogue Synthesis and Structure-Activity Relationships (SAR)

The poor cellular penetration of this compound prompted extensive synthetic efforts to create analogues with improved properties. Key findings from SAR studies are [3]:

| Compound / Analogue | Key Structural Feature | DNA Gyrase Inhibition | Antibacterial Activity (MIC in μg/mL) |

|---|---|---|---|

| This compound (8) | Original 12-membered lactone [4]. | Highly potent (IC₅₀ 0.03 µg/mL) [4]. | >128 (S. aureus) [3] |

| Ro 09-1437 | |||

| Ro 46-9288 (9) | Optimized side chain [3]. | Potent | 2 (S. aureus) [3] |

| Compound 11 | 14-membered lactone [3]. | Highly potent | 0.06 (S. aureus) [3] |

| Compound 12 | 14-membered lactone [3]. | Potent | 0.5 (S. aureus) [3] |

| Ro 61-6653 (10) | Acyclic this compound macrolactone scaffold [3]. | Potent (similar to cyclic analogs) | Similar to cyclic analogs [3] |

| Novobiocin | Aminocoumarin (reference compound). | IC₅₀ 0.06 µg/mL [4]. | 0.12 (S. aureus) [3] |

The following diagram summarizes the drug discovery logic and optimization pathway based on this compound's structure:

Drug discovery logic for this compound

SAR studies reveal that:

- The bicyclic 12-membered lactone bearing one phenolic hydroxy group is a key structural requirement for potent DNA gyrase inhibition [5].

- 14-membered lactones (e.g., compounds 11, 12) and acyclic scaffolds (e.g., Ro 61-6653) can retain potent enzyme inhibition while significantly improving antibacterial activity, demonstrating that the macrocyclic constraint can be modified [3].

- Optimizing the side chains is crucial for enhancing cellular penetration and overcoming the intrinsic limitation of the natural product [3].

Conclusion

This compound remains a fascinating template in antibiotic research. Its well-defined pentapeptide-lactone structure and clear mechanism of GyrB inhibition provide a solid foundation for rational drug design. The key challenge and opportunity lie in modifying its physicochemical properties through synthetic chemistry to transform this potent enzyme inhibitor into a clinically useful antibacterial agent that can effectively reach its intracellular target.

References

- 1. | Ligand page | IUPHAR/BPS Guide to... This compound [guidetopharmacology.org]

- 2. Characterization of the Binding Site for this compound on ... [sciencedirect.com]

- 3. Gyrase Inhibitor - an overview [sciencedirect.com]

- 4. Biological characterization of this compound, a new DNA ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) this compound and its congeners: A new class... - Academia.edu [academia.edu]

basic research on novel DNA gyrase inhibitors

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is a bacterial type II topoisomerase, an A₂B₂ tetramer, that introduces negative supercoils into DNA through an ATP-dependent mechanism. It is essential for DNA replication, transcription, and repair [1] [2]. Its absence in humans makes it a highly attractive target for developing selective antibacterial agents with minimal host toxicity [2] [3]. The rise of antimicrobial resistance (AMR), responsible for millions of deaths globally, underscores the urgent need for new inhibitors, especially against fluoroquinolone-resistant strains [4] [5].

Key Structural Domains and Inhibition Strategies

Inhibitor development focuses on distinct functional domains within the DNA gyrase complex.

| Target Subunit | Domain / Function | Inhibition Strategy | Representative Inhibitor Classes |

|---|---|---|---|

| GyrA | Catalytic site; breaks/re-joins DNA strands [2]. | Stabilize DNA-enzyme complex, preventing DNA re-ligation [5]. | Fluoroquinolones (e.g., Ciprofloxacin), Quinazoline hybrids [4] [6]. |

| GyrB | ATPase domain; provides energy for supercoiling [7]. | Compete with ATP binding, halting the catalytic cycle [7] [1]. | Aminocoumarins (e.g., Novobiocin), Novel synthetic small molecules [7] [1]. |

The following diagram illustrates the core experimental workflow for discovering these novel inhibitors, integrating computational and experimental methods.

Experimental workflow for DNA gyrase inhibitor discovery.

Quantitative Data on Novel Inhibitor Classes

Recent studies have identified several promising non-fluoroquinolone chemotypes with potent gyrase inhibition.

| Inhibitor Class / Compound | Experimental Model | Potency (IC₅₀ / MIC) | Binding Affinity (Docking Score) |

|---|---|---|---|

| Quinazoline-Piperazine Hybrids [4] | Agar well diffusion, Molecular docking | MIC: <1 µg/mL for potent compounds [4] | Dock score: -12.9 kcal/mol (6f) vs. -10.2 for Ciprofloxacin [4] |

| N-benzylquinoline-8-sulfonamide (M2) [5] | P. aeruginosa GyrA, MD simulations | Inhibition constant: 1.09 µM [5] | Binding energy: -8.14 kcal/mol vs. -7.13 for Ciprofloxacin [5] |

| Quinoline-based GyrB Inhibitors [6] | M. tuberculosis GyrB ATPase assay | IC₅₀: 0.62 µM (Compound 56) [6] | n/a |

| Virtual Screening Hits (Z2440107042) [7] [8] | A. baumannii GyrB, MD/GBSA | n/a | Binding energy: -74.77 kcal/mol (MM/GBSA) [8] |

| Ciprofloxacin Analogues (QSAR Model) [9] | E. coli DNA gyrase, Molecular docking | n/a | Docking score: -13.81 kcal/mol (902b) vs. -10.5 for Ciprofloxacin [9] |

Methodologies: Computational & Experimental Protocols

Computational Screening and Validation

Advanced in silico techniques are crucial for initial hit identification.

- Virtual Screening: Large chemical libraries (e.g., Asinex, ZINC) are screened against GyrA or GyrB crystal structures (e.g., PDB: 1KZN, 7PQM) using high-throughput virtual screening (HTVS). Filters like Lipinski's Rule of Five and Hergenrother rules (for Gram-negative penetration) refine the list [7] [2].

- Molecular Docking: Filtered compounds undergo precise docking (Standard Precision, then Extra Precision) to evaluate binding pose and affinity. Consensus scoring prioritizes molecules with strong interactions with key residues (e.g., GyrB's Asp73, Arg76) [7] [2].

- Molecular Dynamics (MD) Simulations: Top candidates are subjected to ~100 ns MD simulations using packages like GROMACS or Desmond with force fields (AMBER, OPLS3e). This assesses complex stability, root-mean-square deviation (RMSD), and key residue interactions over time [5] [2].

- Binding Energy Calculations: The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method is used post-MD to calculate precise binding free energies, a critical metric for prioritization [7] [8].

Experimental Validation Protocols

- Compound Synthesis: For novel chemotypes like quinazoline-piperazine hybrids, synthesis is often multi-step. An example protocol involves nucleophilic substitution of 6-bromo-2,4-dichloroquinazoline with morpholine, followed by reaction with piperazine, and final coupling with phosphorodiamidate reagents. Compounds are purified via silica gel column chromatography and characterized by NMR and mass spectrometry [4].

- In Vitro Antibacterial Activity:

- Agar Well Diffusion: Measures the Zone of Inhibition (ZOI) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) strains [4].

- Minimum Inhibitory Concentration (MIC): Determined using the broth microdilution method (e.g., Mueller Hinton Broth) per CLSI guidelines [4] [6].

- Enzyme Inhibition Assays:

Challenges and Future Perspectives in Inhibitor Development

Despite promising advances, several challenges remain.

- Overcoming Resistance: Mutations in the Quinolone Resistance-Determining Region (QRDR) of GyrA (e.g., T83I, D87N) confer high-level fluoroquinolone resistance. Targeting the more conserved GyrB ATPase domain is a key strategy to circumvent this [5] [1].

- Optimizing Drug-Like Properties: Achieving potent activity against Gram-negative bacteria is particularly challenging due to their impermeable outer membrane and efflux pumps. Adherence to guidelines like the Hergenrother rules is essential for designing compounds with enhanced penetration [7].

- Clinical Pipeline: The drug development pipeline includes several novel DNA gyrase inhibitors in clinical trials, such as novel bacterial topoisomerase inhibitors (NBTIs) and spiropyrimidinetriones, which offer hope for treating resistant infections [1].

The field is moving towards integrated strategies that combine structural biology, medicinal chemistry, and computational science to design next-generation inhibitors that can overcome longstanding clinical challenges [10].

References

- 1. Gyrase Inhibitor - an overview [sciencedirect.com]

- 2. Identification of potential DNA gyrase inhibitors [link.springer.com]

- 3. A Novel DNA Gyrase Inhibitor [mdpi.com]

- 4. Design, synthesis, and antimicrobial evaluation of novel ... [nature.com]

- 5. Exploring the potential role of GyrA inhibiting quinoline ... [nature.com]

- 6. New quinazoline analogues as Mtb DNA gyrase inhibitors [sciencedirect.com]

- 7. Virtual screening of potential inhibitors of the ATPase site ... [sciencedirect.com]

- 8. Virtual screening of potential inhibitors of the ATPase site ... [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Inhibitors of Bacterial DNA Gyrase ... [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerases as Targets for Novel Drug Discovery [mdpi.com]

cyclothialidine preliminary biological characterization

Biological Profile and Quantitative Potency

Cyclothialidine is a natural product isolated from Streptomyces filipinensis NR0484. It is a highly potent inhibitor of DNA gyrase, which is a essential bacterial enzyme and a validated antibiotic target [1].

The table below summarizes its inhibitory potency (IC₅₀) against E. coli DNA gyrase in the DNA supercoiling assay, compared to other known inhibitors [1]:

| Inhibitor | IC₅₀ (μg/mL) |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

A related compound, This compound B, has also been characterized and shows inhibitory activity against E. coli DNA helicase with an IC₅₀ of 0.7 μM [2].

Mechanism of Action: Competitive ATPase Inhibition

Subsequent mechanistic studies revealed that this compound specifically targets the GyrB subunit of DNA gyrase. The diagram below outlines its mechanism of action.

This compound inhibits DNA gyrase by competitively blocking ATP hydrolysis.

Key experimental findings that support this mechanism are [3]:

- ATP Antagonism: The inhibitory effect of this compound on the DNA supercoiling reaction is antagonized by ATP. Increasing ATP concentration from 0.5 to 5 mM reduced its inhibitory activity by 11-fold.

- Competitive Inhibition: this compound competitively inhibits the ATPase activity of DNA gyrase with a very low inhibition constant (Ki) of 6 nM.

- Binding Site Evidence: The binding of radiolabeled this compound to DNA gyrase was inhibited by ATP and novobiocin (another GyrB inhibitor), but not by ofloxacin (a GyrA-targeting quinolone). However, this compound was active against a novobiocin-resistant DNA gyrase mutant, indicating its binding site is distinct.

Antibacterial Spectrum and Cellular Permeability

A key finding from preliminary characterization is the disconnect between its potent enzyme inhibition and its weak whole-cell antibacterial activity [1].

- Enzyme-Level Activity: this compound is highly effective against DNA gyrase from both gram-negative (E. coli) and gram-positive bacterial species in vitro [1].

- Cellular-Level Activity: Among the bacterial species tested, significant antibacterial activity was observed only against Eubacterium spp. This suggests that this compound cannot effectively penetrate most bacterial cells to reach its intracellular target [1].

- Additional In Vitro Effect: Besides inhibiting gyrase, this compound also inhibited the in vitro replication of DNA directed from the oriC origin of E. coli [1].

Key Experimental Protocols

The core methodologies from the primary characterization studies are outlined below.

DNA Supercoiling Inhibition Assay [1]

- Purpose: To measure the inhibition of DNA gyrase activity.

- Procedure: The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase. The reaction mixture is incubated with the test compound, and the degree of inhibition is quantified by gel electrophoresis, which separates the different DNA forms. The IC₅₀ value is the compound concentration required for 50% inhibition.

ATPase Competitive Inhibition Assay [3]

- Purpose: To determine the mechanism of inhibition via the GyrB subunit.

- Procedure: The ATPase activity of DNA gyrase is measured, often by detecting the release of inorganic phosphate. The experiment is conducted at varying concentrations of both ATP and this compound. By analyzing the kinetics (e.g., with Lineweaver-Burk plots), researchers confirmed that this compound acts as a competitive inhibitor with respect to ATP.

Bacterial Cell Permeability Assessment [1]

- Purpose: To explain the disparity between enzymatic and whole-cell activity.

- Procedure: The minimum inhibitory concentration (MIC) of this compound is determined against a panel of gram-positive and gram-negative bacterial strains. A potent enzyme inhibitor that shows poor MIC values across most strains indicates a cellular permeability barrier, as was the case for this compound.

Conclusion and Research Significance

The preliminary biological characterization established this compound as a highly potent and specific inhibitor of DNA gyrase. Its unique mechanism of competitive ATPase inhibition and distinct binding site make it a valuable lead structure for the development of novel antibacterial agents [1]. The major challenge identified was improving its penetration into bacterial cells, which would be a primary goal for any subsequent medicinal chemistry efforts.

References

Comprehensive Application Notes and Protocols: Total Synthesis of Cyclothialidine and Analogs as DNA Gyrase Inhibitors

Introduction and Significance

Cyclothialidine is a highly potent DNA gyrase inhibitor that was originally isolated from Streptomyces filipinensis NR0484. Despite its exceptional enzyme inhibitory activity, this compound exhibits limited antibacterial efficacy against intact bacterial cells due to poor membrane permeability, which restricts its cellular penetration [1] [2]. This limitation has spurred extensive research into the synthesis of analogs with improved pharmaceutical properties. DNA gyrase is an essential bacterial enzyme that belongs to the topoisomerase II family and plays a critical role in DNA replication and transcription processes. It functions by introducing negative supercoils into DNA through an ATP-dependent mechanism [3]. The ATPase activity required for this process is located in the B subunit (GyrB), which represents a validated target for antibacterial development [3].

The significance of this compound derivatives in drug discovery stems from their unique mechanism of action—they competitively inhibit the ATP binding site of the GyrB subunit, thereby blocking the energy-dependent reactions catalyzed by DNA gyrase [1]. This mechanism differs from fluoroquinolone antibiotics that target the GyrA subunit, making this compound derivatives potentially effective against fluoroquinolone-resistant bacterial strains [3]. No commercially available antibiotics currently target the B subunit of gyrase, highlighting the untapped therapeutic potential of this target class [3]. The bicyclic lactone structure of this compound, featuring a 12-membered ring, serves as an excellent starting point for medicinal chemistry optimization campaigns aimed at developing novel antibacterial agents with activity against multidrug-resistant pathogens [4] [2].

Synthetic Strategy and Retrosynthetic Analysis

Reductive Thiolation Macrocyclization Approach

A breakthrough in the synthesis of this compound analogs came with the development of a novel macrocyclization protocol involving reductive thiolation. This methodology established a concise and flexible synthetic route to this compound congeners with varying ring sizes (12-15 members) [4]. The traditional approach to these compounds relied on Mitsunobu lactonization of the corresponding seco acids, which presented limitations in terms of flexibility and efficiency [4]. The reductive thiolation strategy circumvented these challenges by employing a cyclization method that could be adapted to produce different ring sizes from common intermediates, significantly enhancing the synthetic versatility.

The key transformation in this approach involves the formation of the characteristic bicyclic lactone structure through intramolecular reductive thiolation. This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, allowing for the incorporation of diverse structural elements essential for biological activity. The methodology has proven particularly valuable for generating ring-size analogs systematically, enabling thorough structure-activity relationship studies that would be challenging using previous synthetic routes [4]. The implementation of this macrocyclization strategy represents a significant advancement in the synthetic chemistry of this compound derivatives, providing medicinal chemists with efficient access to this promising class of DNA gyrase inhibitors.

Retrosynthetic Analysis

A comprehensive retrosynthetic analysis of this compound reveals the following strategic disconnections:

- Primary disconnection: The macrocyclic lactone is opened at the ester linkage to yield a linear seco acid precursor containing appropriate functional handles for macrocyclization.

- Seco acid processing: The seco acid is further disconnected to reveal two key building blocks—a functionalized aromatic moiety bearing the phenolic hydroxyl group and a tailored aliphatic chain containing the necessary stereocenters.

- Functional group interconversion: The sulfur-containing moiety is introduced through strategic sulfurization reactions, with the reductive thiolation approach providing an efficient pathway for constructing the critical lactone ring during the final cyclization step.

This retrosynthetic logic emphasizes the convergent nature of the synthesis, allowing for modular preparation of various structural analogs through systematic variation of the building blocks. The flexibility of this approach has enabled researchers to explore diverse substitution patterns and ring sizes, significantly accelerating the optimization of antibacterial properties in the this compound series [4] [1].

Experimental Protocols

Reductive Thiolation Macrocyclization Protocol

3.1.1 Materials and Equipment

- Reaction vessels: Oven-dried round-bottom flasks (25-100 mL) with rubber septa

- Atmosphere control: Argon or nitrogen gas inlet system for inert atmosphere maintenance

- Solvents: Anhydrous tetrahydrofuran (THF), freshly distilled over sodium/benzophenone ketyl

- Reagents: Seco acid precursor (1.0 equiv), triphenylphosphine (PPh₃, 1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.1 equiv), thiobenzoic acid (1.3 equiv)

- Purification materials: Silica gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F₂₅₄)

3.1.2 Step-by-Step Procedure

Reaction setup: Charge a dried 50 mL round-bottom flask with the seco acid precursor (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (20 mL) under an inert atmosphere.

Reagent addition: Cool the solution to 0°C using an ice bath, then sequentially add with stirring:

- Triphenylphosphine (1.2 mmol, 1.2 equiv)

- Thiobenzoic acid (1.3 mmol, 1.3 equiv)

- Diisopropyl azodicarboxylate (1.1 mmol, 1.1 equiv) dropwise over 5 minutes

Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under an inert atmosphere. Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).

Workup procedure: After complete consumption of the starting material (TLC confirmation), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography over silica gel using a gradient elution of hexane:ethyl acetate (95:5 to 80:20) to obtain the pure macrocyclic product.

Characterization: Analyze the purified product by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Typical yields range from 65-75% for 12-membered rings and 55-65% for larger ring systems [4].

Synthesis of Seco Acid Precursors

3.2.1 Materials

- Building blocks: Commercially available hydroxybenzoic acid derivatives, appropriately protected amino acids

- Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

- Protecting groups: tert-Butyldimethylsilyl (TBDMS) chloride for phenol protection, benzyl bromide for acid protection

- Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate, hexane

3.2.2 Synthetic Sequence

Phenol protection: Dissolve the hydroxybenzoic acid derivative (10 mmol) in DMF (20 mL), add imidazole (15 mmol) and TBDMS-Cl (12 mmol). Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the protected phenol.

Ester formation: Dissolve the protected acid (8 mmol) in DCM (20 mL), add benzyl bromide (9.6 mmol) and DMAP (0.8 mmol). Stir at room temperature for 6 hours. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to obtain the benzyl ester.

Side chain elaboration: Couple the aromatic building block with the appropriate aliphatic fragment using standard peptide coupling conditions (DCC, DMAP in DCM) to construct the complete carbon skeleton.

Deprotection: Remove the benzyl protecting group by hydrogenolysis (H₂, 1 atm, 10% Pd/C, ethanol) to reveal the carboxylic acid, then selectively remove the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv in THF) to generate the seco acid precursor for macrocyclization.

Table 1: Optimization of Macrocyclization Conditions for Different Ring Sizes

| Ring Size | Catalyst System | Concentration (mM) | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| 12-membered | PPh₃/DIAD | 5.0 | 0 → 25 | 65-75 |

| 13-membered | PPh₃/DIAD | 2.5 | 0 → 25 | 60-70 |

| 14-membered | PPh₃/DIAD | 1.0 | 0 → 25 | 55-65 |

| 15-membered | PPh₃/DIAD | 0.5 | 0 → 25 | 50-60 |

Structural Analogs and Structure-Activity Relationships

Ring Size Variations and Minimal Structure Requirements

Extensive structure-activity relationship (SAR) studies have revealed that the bicyclic lactone core of this compound represents the key pharmacophore for DNA gyrase inhibition, but significant modifications remain possible while maintaining biological activity. Systematic variation of the lactone ring size demonstrated that 11- to 16-membered lactones retain enzyme inhibitory properties, with 14-membered lactones generally exhibiting the most potent antibacterial activity [1]. Surprisingly, even the corresponding "seco" analogs (open-chain derivatives) maintained some level of DNA gyrase inhibitory activity, indicating that the macrocyclic ring constraint, while beneficial for potency, is not an absolute requirement [4] [1].

Further structural simplification studies led to the remarkable finding that the minimal structural requirements for DNA gyrase inhibition could be reduced to a relatively simple hydroxylated benzyl sulfide (structure XI in the literature) [1]. This discovery significantly expanded the synthetic possibilities for analog design, as it suggested that elaborate multistep syntheses of the complete bicyclic framework might not be necessary for retaining biological activity. The retention of activity in these simplified analogs indicates that the key molecular recognition elements consist primarily of the hydroxylated aromatic system appropriately positioned relative to a hydrophobic domain, with the sulfur atom potentially playing a role in optimal positioning rather than direct participation in binding.

Synthetic Approaches to Analogs

The synthetic strategies for generating this compound analogs can be categorized into three main approaches:

- Ring-size analogs: Employing the reductive thiolation macrocyclization protocol with seco acids of different chain lengths to systematically vary the lactone ring size from 12 to 15 members [4]

- Seco analogs: Preparing open-chain derivatives through direct functionalization of the minimal hydroxylated benzyl sulfide scaffold to explore the structural boundaries of activity

- Substitution pattern variants: Introducing diverse substituents at strategic positions on the aromatic ring and the aliphatic side chain to optimize antibacterial potency and physicochemical properties

These approaches have collectively enabled comprehensive SAR mapping and identification of promising lead compounds with improved antibacterial profiles compared to the parent this compound structure.

Table 2: Biological Activity of this compound Analogs with Different Structural Features

| Analog Class | Representative Compound | DNA Gyrase IC₅₀ (μM) | S. aureus MIC (μg/mL) | Comments |

|---|---|---|---|---|

| Natural product | This compound | 0.02 | >64 | Reference compound |

| 12-membered | Ro 09-1437 | 0.03 | >64 | Similar to natural product |

| 14-membered | Compound 94 | 0.05 | 0.5 | Excellent Gram-positive activity |

| 14-membered | Compound 97 | 0.08 | 1.0 | Improved pharmacokinetics |

| Seco analog | Benzyl sulfide derivative | 2.5 | 16 | Minimal structure |

| 16-membered | Large ring analog | 0.5 | 8 | Moderate activity |

Computational Modeling and QSAR Studies

Molecular Docking and Binding Mode Analysis

Computational approaches have provided valuable insights into the molecular interactions between this compound derivatives and the ATP-binding site of DNA gyrase B subunit. Molecular docking studies using the FRED software with the Chemgauss3 scoring function have revealed that these inhibitors primarily form hydrogen bond interactions with the key residue Asp73 in the active site [3]. Additionally, a conserved water molecule in the binding pocket participates in the hydrogen bond network, stabilizing the inhibitor-enzyme complex. The 12-membered ring of the natural product adopts a specific conformation that optimally positions the functional groups for these critical interactions.

The docking studies further indicated that the bicyclic core of this compound derivatives occupies the same region as the adenine ring of ATP, effectively competing with the natural substrate for binding. The hydroxylated aromatic system forms hydrogen bonds with the protein backbone, while the lipophilic portions of the molecule interact with hydrophobic subpockets in the enzyme active site [3]. These computational insights have guided the rational design of analogs with improved binding affinity and selectivity, highlighting the value of structure-based drug design approaches in optimizing this class of antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies on this compound derivatives have identified several key molecular descriptors that correlate with antigyrase activity. Analysis of 42 this compound derivatives using DRAGON-generated descriptors led to the development of robust QSAR models with strong predictive power [3]. The most significant descriptors identified in these studies include:

- RDF045m: Radial Distribution Function - 4.5/weighted by mass (related to molecular shape and atom distribution)

- Mor24m: 3D-MoRSE descriptor - signal 24/weighted by mass (associated with molecular symmetry and steric effects)

- DISPe: Distance Distribution descriptor (reflects overall molecular size and flexibility)

These descriptors collectively suggest that molecular shape, atomic distribution, and specific steric properties play crucial roles in determining DNA gyrase inhibitory activity. The QSAR models have been validated both internally and externally, demonstrating their utility in predicting the activity of newly designed analogs prior to synthesis [3].

Figure 1: Computational Workflow for QSAR Modeling and Inhibitor Design. This diagram illustrates the integrated approach combining molecular docking and QSAR studies for rational design of this compound derivatives with improved DNA gyrase inhibitory activity.

Applications and Future Outlook

Antibacterial Efficacy and Pharmaceutical Development

The most promising this compound analogs exhibit excellent in vitro antibacterial activity against a broad range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [1]. Importantly, these compounds overcome resistance to clinically used antibiotics, highlighting their potential for treating infections caused by multidrug-resistant strains. Optimization of pharmacokinetic properties, particularly reduction of excessive lipophilicity, has led to identification of analogs with demonstrated in vivo efficacy in animal models of bacterial infection [1].

Future development efforts should focus on further improving the drug-like properties of these compounds, with particular emphasis on solubility, metabolic stability, and tissue distribution. The combination of potent enzyme inhibition with favorable pharmaceutical properties represents the key challenge in advancing this class of antibacterial agents toward clinical application. Additionally, expanding the spectrum of activity to include problematic Gram-negative pathogens through targeted structural modifications would significantly enhance the therapeutic value of this compound-based antibiotics.

Formulation Strategies for Enhanced Delivery

Given the challenges associated with membrane permeability and physicochemical properties, advanced formulation approaches may play a crucial role in maximizing the therapeutic potential of this compound derivatives. Biodegradable PEG-based insoluble hydrogels have shown promise as delivery systems for sustained release of antibacterial agents [5]. These hydrogels can be engineered to provide controlled release kinetics through hydrolysis of incorporated degradable bonds, potentially maintaining effective local concentrations of the antibiotic while minimizing systemic exposure and associated toxicity.

Alternative formulation strategies worth exploring include:

- Liposomal encapsulation to enhance cellular penetration and tissue targeting

- Polymer-drug conjugates to improve solubility and pharmacokinetic profiles

- Nanoparticle-based delivery systems for targeted delivery to sites of infection

The integration of advanced formulation science with rational drug design represents a promising multidisciplinary approach to overcoming the current limitations of this compound-derived antibiotics and unlocking their full therapeutic potential.

Conclusion

The total synthesis of this compound and its analogs has undergone significant advancement through the development of innovative methodologies such as the reductive thiolation macrocyclization protocol. These synthetic breakthroughs have enabled comprehensive structure-activity relationship studies, leading to the identification of simplified analogs with retained DNA gyrase inhibitory activity and improved antibacterial properties. The integration of computational approaches, including molecular docking and QSAR modeling, has provided valuable insights into the structural requirements for biological activity and guided rational design of new derivatives.

Despite these advancements, challenges remain in optimizing the pharmaceutical properties of this compound-based inhibitors, particularly with regard to achieving sufficient antibacterial activity in vivo. Future research directions should focus on further elaboration of the SAR findings, exploration of novel formulation strategies, and combination studies with other antibacterial agents to potentially enhance efficacy and combat resistance development. The continued investigation of this compound derivatives represents a promising avenue for developing new therapeutic options against increasingly problematic multidrug-resistant bacterial infections.

References

- 1. New antibacterial agents derived from the DNA gyrase ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its congeners: a new class of DNA ... [pubmed.ncbi.nlm.nih.gov]

- 3. Combining molecular docking and QSAR studies for ... [sciencedirect.com]

- 4. Concise Synthesis of this compound Analogues with Ring ... [thieme-connect.com]

- 5. 可生物降解的基于聚乙二醇的水不溶性水凝胶 [patents.google.com]

Structure-Activity Relationship Analysis and Experimental Protocols for Cyclothialidine Congeners as DNA Gyrase Inhibitors

Then, I will now begin writing the main body of the application note.

Introduction

Cyclothialidine (Ro 09-1437) represents a promising class of natural product-derived DNA gyrase inhibitors that was originally isolated from Streptomyces filipinensis following microbial broth screening [1]. This compound features a unique architectural framework characterized by a bicyclic 12-membered lactone ring partly integrated into a pentapeptide chain, distinguishing it from other known gyrase inhibitors [2]. This compound competitively inhibits the ATPase activity of the DNA gyrase B subunit with remarkable potency, exhibiting a Kᵢ value of 6 nM against Escherichia coli DNA gyrase [1]. Despite this impressive enzymatic inhibition, the compound demonstrates limited antibacterial efficacy in whole-cell assays, with minimal inhibitory concentration (MIC) values exceeding 128 μg/mL against E. coli [1]. This discrepancy between enzymatic inhibition and cellular activity has been attributed to poor penetration across the bacterial cytoplasmic membrane, limiting its potential as a therapeutic agent [3].

The structural complexity of this compound, while challenging from a synthetic perspective, provides multiple avenues for structural modification to optimize both biological activity and physicochemical properties [4]. Early investigations confirmed that the DNA gyrase inhibitory principle contained in this compound could serve as the foundation for developing a new class of antibacterial agents, spurring extensive structure-activity relationship (SAR) studies [3]. The development of a flexible synthetic route enabled systematic exploration of various structural modifications, leading to identification of the key pharmacophoric elements essential for maintaining DNA gyrase inhibitory activity [4]. This application note provides a comprehensive overview of the SAR governing this compound congeners, along with detailed experimental protocols for evaluating their potential as antibacterial agents.

Structural Activity Relationship Analysis

Core Structural Requirements

Through extensive SAR investigations, researchers have identified the minimal structural elements necessary for maintaining DNA gyrase inhibitory activity in this compound congeners. The bicyclic core bearing a phenolic hydroxy group represents an essential structural motif, with significant activity retention observed across various derivatives maintaining this feature [3]. Surprisingly, structural simplification efforts revealed that considerable variation in the lactone ring size is tolerated, with active compounds identified containing 11- to 16-membered lactone rings [4]. Even more remarkably, "seco" analogues (open-chain structures) maintain some enzyme inhibitory properties, suggesting that the macrocyclic constraint may be desirable but not absolutely essential for activity [5].

The reduction of structural requirements to a simple, hydroxylated benzyl sulfide in later-stage analogues demonstrates that the complex natural product can be substantially simplified while retaining the core inhibitory function [4]. This finding has significant implications for drug development, as it enables the exploration of synthetically more accessible structures while maintaining the desired biological activity. Among the various ring sizes investigated, 14-membered lactones consistently demonstrated the most potent antibacterial activity against Gram-positive pathogens, representing an optimal balance between conformational constraint and functional group positioning [4].

Comprehensive SAR Summary

Table 1: Structure-Activity Relationship Summary for this compound Derivatives

| Structural Feature | Permissible Modifications | Impact on Activity | Optimal Characteristics |

|---|---|---|---|

| Lactone Ring Size | 11- to 16-membered rings; seco (open-chain) analogues | Activity maintained across range; varies with size | 14-membered ring shows best antibacterial activity [4] |

| Bicyclic Core | Hydroxylated ring system essential | Critical for gyrase inhibition | 14-hydroxylated bicyclic core [4] |

| Phenolic Hydroxy | Must be maintained | Essential for activity | Single phenolic hydroxy group on benzyl moiety [3] |

| Membrane Permeability | Modifications to reduce lipophilicity | Improves whole-cell activity | Balanced hydrophilicity-lipophilicity for penetration [4] |

| Antibacterial Spectrum | Structural optimizations | Enhanced Gram-positive activity | Broad-spectrum against S. aureus, S. pyogenes, E. faecalis [4] |

The SAR data collected from numerous this compound analogues reveals that the hydroxylated bicyclic core represents the fundamental pharmacophore required for DNA gyrase inhibition [4]. However, contrary to initial assumptions, the specific ring size of the lactone moiety demonstrates surprising flexibility, with active compounds identified across a range of 11- to 16-membered rings [5]. This finding enabled significant structural simplification while maintaining target engagement. The most promising derivatives containing 14-membered lactones exhibited excellent broad-spectrum in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [4].

Beyond target engagement, the physicochemical properties of this compound analogues significantly influenced their antibacterial efficacy in whole-cell assays. Early compounds demonstrated potent enzymatic inhibition but poor cellular activity due to limited membrane permeability [1]. Systematic modification of lipophilic properties, particularly through reduction of overall hydrophobicity, yielded compounds with improved pharmacokinetic profiles and demonstrated in vivo efficacy [4]. This highlights the importance of balancing target potency with drug-like properties in the development of effective antibacterial agents from natural product leads.

Figure 1: The structural hierarchy and key modification points for optimizing this compound congeners, highlighting the essential bicyclic core, flexible lactone ring size requirements, critical phenolic hydroxy group, and importance of membrane permeability modifications.

Experimental Protocols

Biological Evaluation Methods

3.1.1 DNA Gyrase Inhibition Assay

The enzymatic activity of this compound derivatives against DNA gyrase can be quantitatively determined through well-established ATPase inhibition assays. Prepare the reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM ATP, 1 mM dithiothreitol, 0.1 mg/mL bovine serum albumin, and 5% (v/v) glycerol. Add E. coli DNA gyrase to a final concentration of 50 nM, followed by pre-incubation with test compounds at varying concentrations for 10 minutes at 25°C. Initiate the reaction by adding supercoiled pBR322 DNA (0.5 μg/reaction) and incubate at 25°C for 30 minutes. Terminate the reaction by adding 1% SDS and measure ATP hydrolysis using a colorimetric phosphate detection method [1].

For determination of IC₅₀ values, test compounds at a concentration range from 0.1 nM to 10 μM, with this compound as the reference standard (IC₅₀ approximately 30 ng/mL or 47 nM). Include appropriate controls without inhibitor and without enzyme to establish baseline values. Plot the percentage inhibition versus compound concentration and fit the data using nonlinear regression analysis to calculate IC₅₀ values. For competitive inhibitors like this compound, determine Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis constant for ATP [1].

3.1.2 Antibacterial Susceptibility Testing

Determine the minimum inhibitory concentrations (MICs) of this compound derivatives against relevant bacterial pathogens using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Prepare Mueller-Hinton broth for fast-growing organisms or supplemented media for fastidious species according to CLSI guidelines. Prepare serial two-fold dilutions of test compounds in 96-well microtiter plates, with final concentrations typically ranging from 0.06 to 128 μg/mL. Inoculate wells with bacterial suspensions standardized to approximately 5 × 10⁵ CFU/mL. Include appropriate control wells containing growth medium alone, medium with inoculum (growth control), and medium with reference antibiotics (quality control).

Incubate plates at 35±2°C for 16-20 hours under aerobic conditions. Determine MIC endpoints as the lowest concentration of compound that completely inhibits visible growth. For time-kill assays, use concentrations at 1×, 2×, and 4× the MIC with sampling at 0, 2, 4, 6, 8, 12, and 24 hours. Plate serial dilutions on appropriate agar media to determine bactericidal activity, defined as a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum [4].

QSAR Modeling Protocol

The development of quantitative structure-activity relationship (QSAR) models for this compound derivatives involves a multi-step process combining molecular docking and descriptor analysis. This integrated approach allows for the correlation of structural features with biological activity, enabling rational design of more potent analogues.

3.2.1 Molecular Docking Procedures

Begin by preparing the protein structure of DNA gyrase subunit B (e.g., PDB ID 1EI1) by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states. For the ligand set, generate multiple conformations of this compound derivatives using OMEGA software (OpenEye), with particular attention to the flexible 12-membered ring system. Perform docking calculations using FRED (Fast Rigid Exhaustive Docking) or similar software, focusing on the ATP-binding pocket of the GyrB subunit. Apply consensus scoring functions to evaluate docking poses and select the most biologically relevant conformations based on interaction patterns with key residues [6].

Validate the docking protocol by redocking native ligands and comparing with crystallographic poses, with an acceptable root-mean-square deviation (RMSD) of ≤2.0 Å. Analyze the resulting protein-ligand complexes to identify key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking interactions. Pay particular attention to the orientation of the lactone ring and the phenolic hydroxy group, which are critical for inhibitory activity [6].

3.2.2 Descriptor Calculation and Model Development